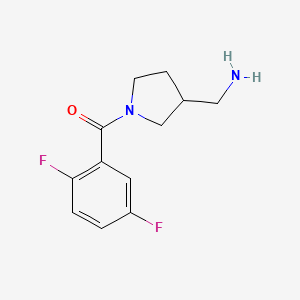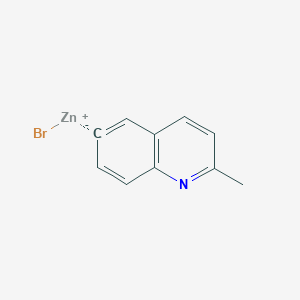
2-Methylquinolin-6-ylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylquinolin-6-ylzinc bromide is an organozinc compound with the molecular formula C10H8BrNZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is part of the broader class of organozinc reagents, which are known for their versatility and reactivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylquinolin-6-ylzinc bromide can be synthesized through the reaction of 2-methylquinoline with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the formation of a Grignard reagent, which is then treated with zinc bromide to yield the desired organozinc compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Methylquinolin-6-ylzinc bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds .
Common Reagents and Conditions
Reagents: Palladium catalysts, aryl or vinyl halides, bases such as potassium carbonate or sodium hydroxide.
Conditions: Reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (50-100°C) in solvents like THF or dimethylformamide (DMF).
Major Products
The major products of reactions involving this compound are typically biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
2-Methylquinolin-6-ylzinc bromide has several applications in scientific research:
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Employed in the production of fine chemicals and materials science research.
Mechanism of Action
The mechanism of action of 2-Methylquinolin-6-ylzinc bromide in chemical reactions involves the transfer of the quinolinyl group to an electrophilic partner, facilitated by the zinc atom. This process is often catalyzed by palladium, which undergoes oxidative addition, transmetalation, and reductive elimination steps to form the final product .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinolin-6-ylmagnesium bromide: Another organometallic reagent used in similar cross-coupling reactions.
2-Methylquinolin-6-ylboronic acid: Used in Suzuki-Miyaura coupling reactions but with different reactivity and conditions.
2-Methylquinolin-6-ylstannane: Utilized in Stille coupling reactions.
Uniqueness
2-Methylquinolin-6-ylzinc bromide is unique due to its specific reactivity profile and the mild conditions under which it can operate. Compared to its magnesium and boronic acid counterparts, the zinc reagent often provides better functional group tolerance and higher yields in certain cross-coupling reactions .
Properties
Molecular Formula |
C10H8BrNZn |
|---|---|
Molecular Weight |
287.5 g/mol |
IUPAC Name |
bromozinc(1+);2-methyl-6H-quinolin-6-ide |
InChI |
InChI=1S/C10H8N.BrH.Zn/c1-8-6-7-9-4-2-3-5-10(9)11-8;;/h3-7H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
MCKPMYPLLGHMFY-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC2=C(C=C1)C=[C-]C=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


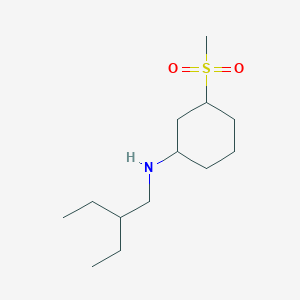
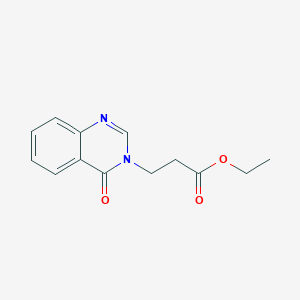
![2-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14894853.png)
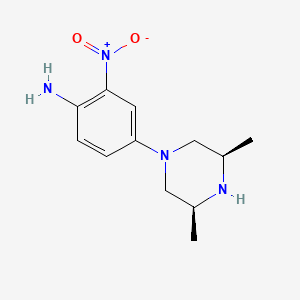
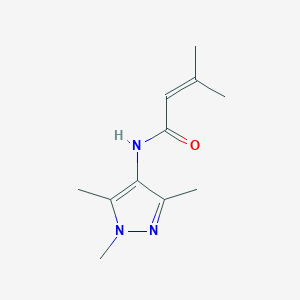
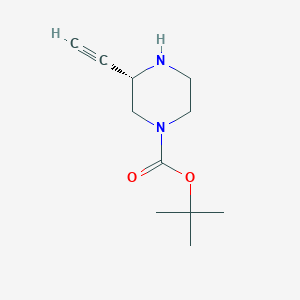
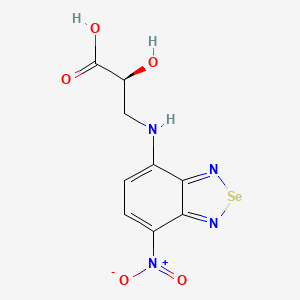
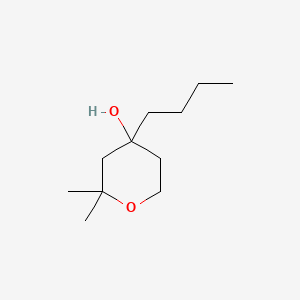
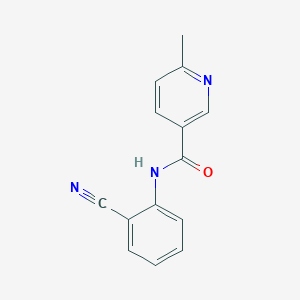
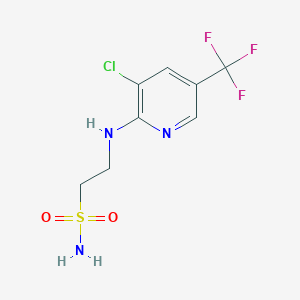
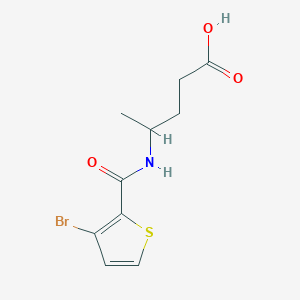
![7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B14894898.png)

